molecular formula C7H7NO5S B13511217 2-Hydroxy-4-sulfamoylbenzoic acid CAS No. 43059-24-1

2-Hydroxy-4-sulfamoylbenzoic acid

Cat. No.: B13511217
CAS No.: 43059-24-1
M. Wt: 217.20 g/mol
InChI Key: DBMSSUODVFRPHV-UHFFFAOYSA-N
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Description

2-Hydroxy-4-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H7NO5S. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the second position and a sulfamoyl group at the fourth position on the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-sulfamoylbenzoic acid typically involves the sulfonation of salicylic acid. The reaction is carried out by treating salicylic acid with chlorosulfonic acid, followed by neutralization with ammonia to introduce the sulfamoyl group. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-sulfamoylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The hydroxyl and sulfamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with ketone or carboxylic acid groups.

    Reduction: Formation of 2-hydroxy-4-aminobenzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-Hydroxy-4-sulfamoylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfamoyl groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit the activity of certain enzymes by forming stable complexes, leading to a decrease in the production of specific metabolites.

Comparison with Similar Compounds

Similar Compounds

    4-Sulfamoylbenzoic acid: Lacks the hydroxyl group at the second position.

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the sulfamoyl group at the fourth position.

    4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid: Contains a chloro group in addition to the hydroxyl and sulfamoyl groups.

Uniqueness

2-Hydroxy-4-sulfamoylbenzoic acid is unique due to the presence of both hydroxyl and sulfamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile reactivity and a broad range of applications in various fields.

Biological Activity

2-Hydroxy-4-sulfamoylbenzoic acid (HSBA) is an aromatic compound noted for its unique chemical structure, which includes both hydroxyl and sulfamoyl functional groups. This combination enhances its biological activity, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

  • Molecular Formula : C10_{10}H12_{12}N2_{2}O4_{4}S
  • Molecular Weight : Approximately 251.64 g/mol
  • Physical State : White to off-white solid
  • Solubility : Soluble in organic solvents (e.g., DMSO, methanol) but poorly soluble in water
  • Melting Point : 251-256 °C

The biological activity of HSBA is primarily attributed to its interaction with various molecular targets. The hydroxyl and sulfamoyl groups allow HSBA to form stable complexes with enzymes and receptors, modulating their activity. This mechanism is crucial for its potential therapeutic applications, particularly in enzyme inhibition.

Key Mechanisms:

  • Enzyme Inhibition : HSBA has been shown to inhibit specific enzymes by binding to their active sites, thus reducing the production of certain metabolites .
  • Protein-Ligand Interactions : The compound's structure facilitates interactions with proteins, which can lead to significant biological effects.

Biological Activities

HSBA exhibits a range of biological activities that have been documented through various studies:

  • Antimicrobial Activity : Studies indicate that HSBA derivatives possess antibacterial properties, making them potential candidates for treating infections caused by resistant strains .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Urease Inhibition : HSBA derivatives have demonstrated potent urease inhibitory activity, which is relevant for developing treatments for gastrointestinal disorders such as peptic ulcers .

Case Studies and Experimental Data

  • Antibacterial Activity :
    • A study evaluated the antibacterial effects of HSBA derivatives against various bacterial strains, including Pseudomonas aeruginosa. The results indicated significant inhibition rates, suggesting the potential for developing new antibiotics .
  • Urease Inhibition Assays :
    • In vitro assays showed that HSBA significantly inhibited urease activity, which is crucial for managing conditions like hepatic encephalopathy. The inhibition was quantified using the Weatherburn method, demonstrating effective dose-response relationships .
  • In Silico Studies :
    • Computational modeling has supported the findings from biological assays by predicting the binding affinities of HSBA derivatives to target enzymes. These studies provide insights into the structural requirements for optimal biological activity .

Comparative Analysis

The following table summarizes the biological activities of HSBA compared to related compounds:

Compound NameBiological ActivityNotes
This compoundAntimicrobial, Anti-inflammatory, Urease InhibitionUnique due to dual functional groups
Salicylic AcidAnti-inflammatoryLacks sulfamoyl group; primarily used for pain relief
FurosemideDiureticDerived from similar structures; primarily used as a diuretic

Properties

CAS No.

43059-24-1

Molecular Formula

C7H7NO5S

Molecular Weight

217.20 g/mol

IUPAC Name

2-hydroxy-4-sulfamoylbenzoic acid

InChI

InChI=1S/C7H7NO5S/c8-14(12,13)4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)(H2,8,12,13)

InChI Key

DBMSSUODVFRPHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)O)C(=O)O

Origin of Product

United States

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